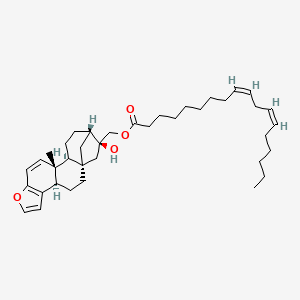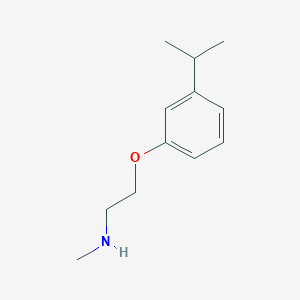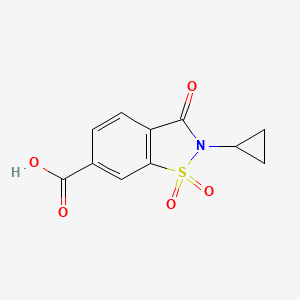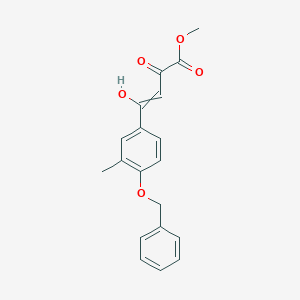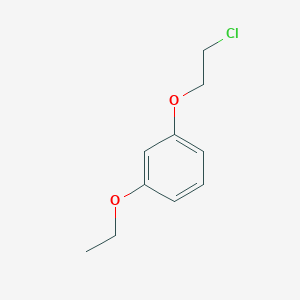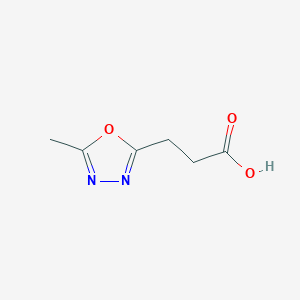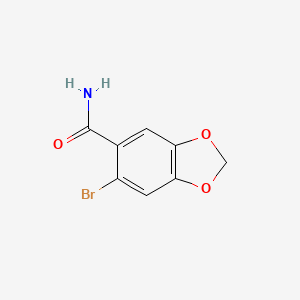
6-Bromo-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
“6-Bromo-1,3-benzodioxole-5-carboxamide” is a chemical compound . It is also known as “6-Bromopiperonal” and has a linear formula of C6H2BrCHOCH2O2 . Its CAS Number is 15930-53-7 . The molecular weight of this compound is 229.03 .
Synthesis Analysis
The compound “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” can be synthesized by subjecting “1,3-benzodioxole-5-carboxaldehyde” to bromination .Molecular Structure Analysis
The molecular formula of “6-Bromo-1,3-benzodioxole-5-carboxamide” is C8H7NO3 . The average mass is 165.146 Da and the monoisotopic mass is 165.042587 Da .Chemical Reactions Analysis
“6-Bromo-1,3-benzodioxole-5-carboxaldehyde” may be used to synthesize “2H-indazoles” and "2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline" .Physical And Chemical Properties Analysis
The compound “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” is a solid . It has a melting point of 128-132 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimalarial Research
Bromo-benzothiophene carboxamide derivatives, structurally related to 6-Bromo-1,3-benzodioxole-5-carboxamide, have been identified as potent inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. These compounds specifically target the trophozoite stage of the intraerythrocytic cycle, suggesting their potential for the development of new antimalarial drugs (Banerjee et al., 2011).
Antipsychotic Agent Research
Studies on derivatives of 6-Bromo-1,3-benzodioxole-5-carboxamide have led to the development of compounds with potential antipsychotic properties. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds demonstrated promising antidopaminergic properties, indicating their potential use as antipsychotic agents (Högberg et al., 1990).
Chemical Synthesis Research
6-Bromo-1,3-benzodioxole-5-carboxamide and its derivatives have been utilized in various chemical synthesis processes. For example, in the preparation of novel 5-hydroxy-3-alkoxy- and 5-hydroxy-3-alkylthioindole-2-carboxamides, these compounds serve as key intermediates (Unangst et al., 1996; Unangst et al., 1997).
Antibacterial Research
Research into bromoindole carboxamides, closely related to 6-Bromo-1,3-benzodioxole-5-carboxamide, has shown that these compounds can exhibit significant antibacterial activity. For instance, 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have shown high efficacy against pathogenic Gram-negative bacteria (Mane et al., 2018).
Antiviral Research
Derivatives of 6-Bromo-1,3-benzodioxole-5-carboxamide have been investigated for their antiviral properties. For example, studies on 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester derivatives have revealed their potential antiviral activity against human influenza A3 and respiratory syncytial virus (Wang Dun, 2003).
Anti-inflammatory and Analgesic Research
Imidazothiazole derivatives, which can be synthesized using compounds related to 6-Bromo-1,3-benzodioxole-5-carboxamide, have shown promise in anti-inflammatory and analgesic applications (Can et al., 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNDBMJYKWZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651135 | |
| Record name | 6-Bromo-2H-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-benzodioxole-5-carboxamide | |
CAS RN |
82463-74-9 | |
| Record name | 6-Bromo-2H-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)

